molecular formula C19H14Cl2N6O B2504236 2-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-42-3

2-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2504236
CAS No.: 881073-42-3
M. Wt: 413.26
InChI Key: MNLHODHCBBYZHJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chloro-4-methylphenyl group and at position 4 with a 2-chlorobenzohydrazide moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor and kinase inhibitory properties .

Properties

IUPAC Name

2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-6-7-12(8-16(11)21)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLHODHCBBYZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclization reactions starting from substituted pyrazole precursors. Source describes a one-pot N–N bond-forming cyclization using hydroxylamine-O-sulfonic acid to generate the pyrazolopyrimidine nucleus under mild conditions. Adapting this method, 3-chloro-4-methylaniline can be condensed with a β-keto ester (e.g., ethyl acetoacetate) to form a pyrazole intermediate, followed by cyclization with formamide or phosphoryl chloride to yield 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Key Reaction Conditions :

  • Cyclization Agent : Formamide (excess, 100°C, 6 h) or POCl₃ (reflux, 2 h).
  • Yield : 60–75% for analogous pyrazolopyrimidines.

Regioselective Chlorination and Functionalization

Chlorination at the pyrimidine C2 position is critical for structural fidelity. Source reports Negishi cross-coupling for regioselective halogenation, though direct chlorination using POCl₃ at reflux (110°C, 4 h) is more practical for this substrate. The 3-chloro-4-methylphenyl group is introduced via SNAr reaction using 3-chloro-4-methylphenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.64 (s, 1H, pyrimidine-H), 7.96–7.53 (m, 8H, aryl-H), 2.21 (s, 3H, CH₃).
  • IR (KBr) : 3423 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Step Method Reagents Yield Reference
Pyrazolopyrimidine core One-pot cyclization Hydroxylamine-O-SO₃H 51–60%
Chlorination POCl₃ reflux POCl₃, DMF 70%
Hydrazide coupling EDC/HOBt EDC, HOBt, DMF 68–82%
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃ 3-Cl-4-MePhB(OH)₂ 65%

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at pyrimidine C4 vs. C2 is mitigated by steric hindrance from the 3-chloro-4-methylphenyl group.
  • Hydrazide Stability : CDI activation reduces side reactions (e.g., hydrolysis) compared to carbodiimide-based methods.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets. The compound has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table compares structural analogs based on substituent variations and molecular properties:

Compound Name Substituent on Benzohydrazide Substituent on Pyrazolo[3,4-d]Pyrimidine Molecular Formula Molecular Weight Key Features/Implications
Target Compound 2-Chlorophenyl 3-Chloro-4-methylphenyl C₁₉H₁₅Cl₂N₇O 428.27 High lipophilicity; potential kinase inhibition
N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxybenzohydrazide 4-Methoxyphenyl 3-Chloro-4-methylphenyl C₂₀H₁₇ClN₆O₂ 408.85 Methoxy group increases electron density; may enhance solubility but reduce membrane penetration
N'-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Nitrobenzohydrazide 3-Nitrophenyl 3-Chlorophenyl C₁₈H₁₂ClN₇O₃ 409.80 Nitro group introduces strong electron-withdrawing effects; may stabilize the compound but reduce metabolic stability
4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide 4-Hydroxyphenyl 1-Methyl C₁₃H₁₂N₆O₂ 292.28 Hydroxyl group improves aqueous solubility; reduced lipophilicity may limit cellular uptake
N~4~-(3-Chloro-4-Methylphenyl)-N~6~-Ethyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine 3-Chloro-4-methylphenyl (with diamine) C₁₅H₁₇ClN₈ 356.81 Diamine substitution alters target specificity; potential for DNA interaction

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Chloro Groups : The 3-chloro-4-methylphenyl group in the target compound and may enhance binding to hydrophobic pockets in kinases or DNA-associated enzymes .
  • Methoxy vs. Nitro Groups : The 4-methoxy derivative likely exhibits weaker target affinity compared to the nitro analog , as nitro groups are stronger electron-withdrawing moieties that can polarize binding interactions.

Solubility vs. Lipophilicity Trade-offs: The 4-hydroxy derivative prioritizes solubility, making it suitable for intravenous formulations, whereas the target compound’s chloro substituents favor oral bioavailability.

Synthetic Accessibility :

  • Compounds with electron-deficient aryl groups (e.g., nitro ) often require harsher reaction conditions, as seen in refluxing formamide-based syntheses .

SAR Trends :

  • Bulky substituents on the pyrazolo[3,4-d]pyrimidine ring (e.g., 2,4-dimethoxyphenyl in ) can sterically hinder binding to compact active sites, while smaller groups like methyl optimize fit .

Biological Activity

2-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine moiety and various halogen substitutions, which may enhance its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H15Cl2N5O\text{C}_{17}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}

This structure includes:

  • A pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities.
  • Halogen substitutions (chlorine atoms) that may influence its pharmacokinetic properties and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the ability of similar compounds to inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Properties : The presence of halogenated aromatic systems suggests potential efficacy against various pathogens.
  • Enzyme Inhibition : Compounds like this one may interact with specific enzymes, affecting metabolic pathways crucial for disease progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to alter cell cycle dynamics, particularly affecting G2/M phase transitions.
  • Apoptosis Induction : The compound may promote apoptotic pathways by upregulating pro-apoptotic factors (e.g., cleaved PARP) and downregulating anti-apoptotic factors (e.g., Bcl-2).
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial survival.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N'-[1-(3-chloro-phenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazideSimilar pyrazolo structure but lacks methyl substitutionPotential antitumor activity
N'-[(5-Methylthiazol-2-yl)methyl]-benzohydrazideDifferent heterocyclic substitutionAntimicrobial properties
2-Methyl-N'-[(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-6-yl]benzohydrazideAltered halogenation patternSigma receptor interactions

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potentials of pyrazolo derivatives:

  • Anticancer Studies : In vitro experiments have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549. These studies often utilize assays like MTT to assess cell viability and apoptosis markers.
  • Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate substantial antibacterial effects against human pathogens, highlighting their potential as therapeutic agents in infectious diseases.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that certain derivatives can effectively inhibit enzymes associated with cancer proliferation and microbial resistance.

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